molecular formula C14H14N4S B2556557 3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894063-14-0

3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2556557
CAS RN: 894063-14-0
M. Wt: 270.35
InChI Key: DBRPQQMAOMTRMK-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-b]pyridazine is a type of heterocyclic compound. It is a fused ring system that contains a pyridazine ring (a six-membered ring with two nitrogen atoms) fused with a [1,2,4]triazole ring (a five-membered ring with three nitrogen atoms) .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives often involves reactions with aminopyridazines and nitriles . Another method involves a one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives can be analyzed using X-ray diffraction and spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives often involve the formation of C-N and N-N bonds . The reactions can be catalyzed by metals such as copper and zinc .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific substituents on the rings. Some derivatives have been studied for their potential as energetic materials, and their properties such as density, thermal stability, and detonation performance have been analyzed .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their potential as c-Met kinase inhibitors .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[4,3-b]pyridazine derivatives would depend on the specific compound and its properties. Some derivatives have been studied as energetic materials, and their sensitivity to external stimuli has been analyzed .

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine class of compounds is an active area of research, with potential applications in various fields such as medicinal chemistry and materials science . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications.

properties

IUPAC Name

3-ethylsulfanyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-3-19-14-16-15-13-9-8-12(17-18(13)14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPQQMAOMTRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322184
Record name 3-ethylsulfanyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

894063-14-0
Record name 3-ethylsulfanyl-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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